Ethyl N-(benzenesulfonyl)-N-benzoylglycinate
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Overview
Description
Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate is an organic compound with the molecular formula C17H17NO5S It is a derivative of benzenesulfonic acid and benzoyl amino acetate, characterized by the presence of both sulfonyl and benzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate typically involves the reaction of benzenesulfonyl chloride with benzoyl amino acetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can help in reducing inflammation and tissue damage in conditions like ARDS .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate.
Benzoyl amino acetate: Another precursor used in the synthesis.
Benzenesulfonamide derivatives: Compounds with similar sulfonyl functional groups and potential biological activities.
Uniqueness
Ethyl 2-(benzenesulfonyl-benzoyl-amino)acetate is unique due to its combined sulfonyl and benzoyl functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like human neutrophil elastase sets it apart from other similar compounds .
Properties
CAS No. |
93818-52-1 |
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Molecular Formula |
C17H17NO5S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 2-[benzenesulfonyl(benzoyl)amino]acetate |
InChI |
InChI=1S/C17H17NO5S/c1-2-23-16(19)13-18(17(20)14-9-5-3-6-10-14)24(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
GBYPLVUJYMCPJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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